An inositol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Psychiatry and Mental Health

Inositol plays a significant role in human brain physiology and pathology . It’s involved in several biochemical pathways controlling vital cellular mechanisms such as cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction .

Polycystic Ovary Syndrome (PCOS)

Inositol, specifically myo-inositol and D-chiro-inositol, has been studied for its potential benefits in treating PCOS . These compounds are involved in many biological pathways and have been found to improve insulin sensitivity, reduce testosterone, improve menstruation, improve ovulation, and improve fertility .

Weight Management and Metabolic Health

Inositol has been found to improve insulin sensitivity by enabling the body to utilize blood glucose more effectively, which is one of the critical mechanisms in how it aids in weight loss . It also plays a significant role in managing metabolic health and hormonal balance, making it a valuable ally in weight loss .

Improved Sleep Quality

Inositol has been shown to support better sleep quality by promoting relaxation and reducing sleep disturbances . It addresses underlying causes of sleep issues, such as anxiety or hormonal imbalances, helping individuals achieve more restful and rejuvenating sleep .

Skin Health

Inositol has been found to have several benefits for the skin. It is believed to help in the formation of healthy cell membranes, which protects the skin from damage . Inositol is also known to improve blood circulation to the scalp, which promotes healthy hair growth .

Cancer Prevention and Treatment

Inositol hexaphosphate, an antioxidant found in high fiber foods, may slow down the production of cancer cells, inhibiting cancers such as prostate cancer, brain cancer, and breast cancer by blocking several pathways including mTor and P13K-Akt, and stealing essential iron from cancer cells, starving them of growth . It also may improve chemotherapy effectiveness and reduce side-effects .

Osmoregulation and Membrane Biogenesis

Inositol compounds play pivotal roles in osmoregulation and membrane biogenesis . These processes are crucial for maintaining the integrity and function of cells, and disruptions in these pathways can lead to various health issues .

Cytoskeletal Organization and Membrane Trafficking

Inositol is involved in the organization of the cytoskeleton and membrane trafficking . These functions are essential for cell shape, intracellular transport, and cellular responses to external signals .

Signal Transduction and Gene Expression

Inositol plays a significant role in signal transduction and gene expression . It is involved in the transmission of signals from the cell surface to the interior of the cell, which influences the activity of genes and the function of the cell .

DNA Repair and Energy Metabolism

Inositol is involved in DNA repair and energy metabolism . It plays a role in the repair of DNA damage, which is crucial for preventing mutations and cancer. In addition, it is involved in the metabolic processes that provide energy for cellular functions .

Autophagy

Inositol is involved in autophagy , a process by which cells recycle their own components to provide necessary building blocks and remove damaged structures. This process is crucial for maintaining cellular health and function .

Neurobiology and Psychiatry

Inositol, specifically myo-inositol, is a naturally occurring polyol with the chemical formula C₆H₁₂O₆. It is classified as a cyclohexane-1,2,3,4,5,6-hexol, comprising a six-membered carbon ring with hydroxyl groups attached to each carbon atom. This compound exists in various stereoisomeric forms, with myo-inositol being the most prevalent in biological systems. Inositols are integral components of cellular membranes and play a crucial role in cellular signaling and metabolism. They are often referred to as sugar alcohols due to their structural similarities to monosaccharides like glucose .

Inositol's mechanism of action in the body is multifaceted. It can interact with insulin receptors, potentially improving insulin sensitivity []. It may also influence the function of neurotransmitters by modulating their signaling pathways. Research suggests inositol plays a role in cell signaling, osmoregulation (maintaining water balance), and fat metabolism [].

The chemistry of inositol is characterized by its ability to undergo various reactions, particularly phosphorylation and dephosphorylation. Inositol phosphatases catalyze the hydrolysis of inositol phosphates, releasing inorganic phosphate and regenerating free inositol. For instance, the enzyme inositol monophosphatase catalyzes the conversion of inositol monophosphate to free inositol through a mechanism that involves the transfer of phosphate groups . Additionally, myo-inositol can participate in acylation reactions, where fatty acids are attached to the hydroxyl groups .

Inositol plays a pivotal role in several biological processes. It is involved in cell signaling as a precursor for phosphatidylinositol and its derivatives, which serve as secondary messengers in various signal transduction pathways. These pathways regulate critical functions such as insulin signaling, calcium homeostasis, and cell membrane potential maintenance . Furthermore, myo-inositol is essential for cell growth and development across various organisms, including plants and microorganisms .

Myo-inositol is synthesized endogenously from glucose-6-phosphate through two enzymatic steps: first, it is converted into inositol-1-phosphate by the enzyme inositol-3-phosphate synthase; then it is dephosphorylated by inositol monophosphatase to yield free myo-inositol . Industrially, myo-inositol can be produced from phytate derived from corn or rice bran through hydrolysis followed by crystallization. Microbial fermentation of carbohydrates using specific fungi also serves as an alternative synthesis method .

Inositol has diverse applications across various fields:

- Pharmaceuticals: Used in treatments for conditions like polycystic ovary syndrome (PCOS) and metabolic disorders.

- Nutraceuticals: As a dietary supplement for mental health issues such as anxiety and depression.

- Agriculture: Enhances plant growth and development; used as a growth promoter for certain crops.

- Food Industry: Acts as a food additive and stabilizer.

In vitro studies have demonstrated that myo-inositol interacts with several hormones and neurotransmitters, modulating their effects on cellular processes. For instance, it has been shown to enhance insulin sensitivity and improve glycemic control in insulin-resistant states . Additionally, research indicates that myo-inositol may influence neurotransmitter systems related to mood regulation .

Inositol belongs to a broader class of compounds known as cyclitols. Here are some similar compounds:

- D-chiro-inositol: An epimer of myo-inositol with distinct biological roles.

- Scyllo-inositol: Known for its potential neuroprotective effects.

- Muco-inositol: Less common but exhibits unique properties.

- Allo-inositol: Another stereoisomer with different physiological implications.

Comparison TableCompound Structural Characteristics Biological Role Myo-Inositol Most common stereoisomer Cell signaling, insulin sensitivity D-Chiro-Inositol Epimer of myo-inositol Insulin signaling and ovarian function Scyllo-Inositol Unique hydroxyl arrangement Potential neuroprotective effects Muco-Inositol Distinct configuration Less understood but may have specific roles Allo-Inositol Different stereochemical structure Varies; less studied compared to others

| Compound | Structural Characteristics | Biological Role |

|---|---|---|

| Myo-Inositol | Most common stereoisomer | Cell signaling, insulin sensitivity |

| D-Chiro-Inositol | Epimer of myo-inositol | Insulin signaling and ovarian function |

| Scyllo-Inositol | Unique hydroxyl arrangement | Potential neuroprotective effects |

| Muco-Inositol | Distinct configuration | Less understood but may have specific roles |

| Allo-Inositol | Different stereochemical structure | Varies; less studied compared to others |

Myo-inositol's unique structure allows it to participate actively in critical biological processes while being distinct from its stereoisomers through its specific roles in cellular signaling pathways .

The journey of inositol began in 1850 when Johann Joseph Scherer isolated a sweet-tasting compound from muscle tissue, initially termed "inosite" . This discovery marked the first identification of what would later be recognized as myo-inositol, the most abundant stereoisomer in eukaryotes. By 1887, Léon Maquenne achieved its purification through innovative methods involving horse urine, despite olfactory challenges for his neighbors .

The 20th century unveiled inositol’s esterified forms. Clinton Ballou and Dan Brown elucidated the structure of phosphatidylinositol (PI), a critical membrane phospholipid, revealing its sn-glycerol-3-phosphate linkage to the D-1 hydroxyl of myo-inositol . Concurrently, Jordi Folch-Pi’s fractionation of bovine brain lipids in the 1940s identified polyphosphoinositides, later characterized as PI4P and PI(4,5)P₂ . These milestones laid the groundwork for understanding inositol’s signaling roles, culminating in Michael Berridge’s seminal work on inositol trisphosphate (IP₃) as a calcium-mobilizing second messenger .

Nomenclature and Classification

Inositol’s systematic IUPAC name, cyclohexane-1,2,3,4,5,6-hexol, reflects its six hydroxyl groups arranged on a cyclohexane ring. The prefix myo- (derived from "muscle") denotes the predominant isomer, while others include scyllo-, chiro-, epi-, and neo-inositol . Classification hinges on hydroxyl group spatial arrangements:

- Meso compounds: myo-, scyllo-, muco-, epi-, neo-, allo-, and cis-inositol (achiral due to internal symmetry).

- Enantiomers: D-chiro- and L-chiro-inositol (chiral isomers) .

Structurally, inositol belongs to carbocyclic sugar alcohols, distinct from aldoses like glucose. Its phosphorylated derivatives, such as phytic acid (inositol hexakisphosphate), dominate phosphate storage in seeds .

Table 1: Key Stereoisomers of Inositol

| Isomer | Hydroxyl Configuration | Natural Occurrence |

|---|---|---|

| myo- | Axial at C2, equatorial elsewhere | Ubiquitous in eukaryotes |

| scyllo- | All equatorial | Plants, bacterial spores |

| D-chiro- | Chiral (C1, C3, C4, C6 axial) | Mammalian insulin signaling |

| epi- | Axial at C1 and C3 | Soil, microbial metabolites |

Significance in Biochemical Research

Inositol derivatives are linchpins in cellular signaling and metabolism:

- Phosphoinositides: PI(4,5)P₂ regulates ion channels, vesicle trafficking, and cytoskeletal dynamics . Hydrolysis by phospholipase C (PLC) yields IP₃, which mobilizes intracellular calcium, and diacylglycerol (DAG), activating protein kinase C .

- Insulin signaling: D-chiro-inositol mediates insulin sensitivity via inositol phosphoglycans, impacting glucose uptake .

- Neurological function: myo-Inositol modulates neurotransmitter receptor binding, while scyllo-inositol inhibits amyloid-β aggregation in Alzheimer’s disease .

- Plant physiology: Inositol hexakisphosphate (phytic acid) governs phosphate storage, while IP₃ mediates stress responses to salinity and pathogens .

Overview of Stereoisomeric Variants

The nine inositol stereoisomers exhibit distinct biochemical activities:

- myo-Inositol: Synthesized from glucose-6-phosphate in kidneys, it constitutes ~95% of eukaryotic inositol pools . Critical for phosphatidylinositol synthesis and osmoregulation.

- scyllo-Inositol: Stabilizes protein aggregates; urinary levels correlate with pregnancy stages .

- D-chiro-Inositol: Generated via epimerization of myo-inositol, it enhances insulin receptor signaling .

- epi- and neo-Inositol: Found in soil and microbial ecosystems, roles remain underexplored .

Stereoisomerism profoundly impacts function. For instance, scyllo-inositol’s equatorial hydroxyls enable unique hydrogen-bonding networks, stabilizing amyloid-β oligomers non-toxically, unlike myo- or chiro- isomers .

Molecular Formula and Composition

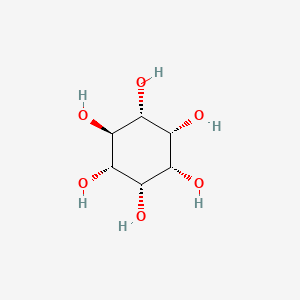

Inositol is a chemical compound with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.1559 daltons [1] [2] [3]. The molecule consists of a cyclohexane ring structure where each of the six carbon atoms is bonded to both a hydrogen atom and a hydroxyl group (-OH) [1] [4]. This structural arrangement classifies inositol as a cyclohexanehexol, specifically a derivative of cyclohexane-1,2,3,4,5,6-hexol [1] [10].

The compound belongs to the broader category of carbohydrates, more specifically classified as a sugar alcohol or polyol [1] [24]. Despite sharing the same molecular formula as glucose and other hexoses, inositol differs fundamentally in its structural arrangement and chemical properties [24]. The six hydroxyl groups attached to the cyclohexane ring confer unique chemical and physical characteristics that distinguish inositol from other compounds with identical molecular compositions [1] [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | [1] [2] [3] |

| Molecular Weight | 180.1559 g/mol | [2] [3] [7] |

| Exact Mass | 180.063388116 g/mol | [7] [25] |

| Chemical Classification | Cyclohexanehexol | [1] [10] |

Stereochemistry of Inositol

myo-Inositol Structure

myo-Inositol represents the most abundant and biologically significant stereoisomer of inositol [1] [10]. The molecule adopts a chair conformation that maximizes stability by positioning the maximum number of hydroxyl groups in equatorial positions [1] [15]. In this most stable conformation, five of the six hydroxyl groups (at positions 1, 3, 4, 5, and 6) occupy equatorial positions, while only the hydroxyl group at position 2 adopts an axial orientation [1] [15].

The stereochemical designation follows the International Union of Pure and Applied Chemistry nomenclature, where the carbon bearing the single axial hydroxyl group is numbered as position 2 [15]. The complete stereochemical notation for myo-inositol is (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol [2] [7]. This compound exhibits meso character due to the presence of a plane of symmetry passing through carbons 2 and 5 [15].

The chair conformation of myo-inositol demonstrates remarkable stability compared to alternative conformations [1] [42]. Quantum chemical calculations reveal that the conformer with five equatorial hydroxyl groups represents the energetically favored structure, with ring inversion requiring an activation energy of approximately 18.16 kcal/mol in aqueous solution [43]. The preferred axial positioning of the C-2 hydroxyl group results from optimal hydrogen bonding interactions within the molecular framework [42] [43].

Other Stereoisomers: scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-Inositol

The cyclohexane-1,2,3,4,5,6-hexol framework permits nine distinct stereoisomers, each characterized by unique spatial arrangements of hydroxyl groups [1] [10] [15]. These stereoisomers exhibit varying degrees of symmetry and biological significance, with most occurring naturally in minimal quantities compared to myo-inositol [1] [10].

scyllo-Inositol adopts a highly symmetrical structure where all six hydroxyl groups occupy equatorial positions [15] [26]. This stereoisomer crystallizes in two polymorphic forms: the "A" form (monoclinic, P2₁/c) with density 1.57 g/ml and decomposition temperature 358°C, and the "B" form (triclinic, P1̄) with density 1.66 g/ml and decomposition temperature 360°C [26]. The complete equatorial positioning of hydroxyl groups results in the highest melting point among all inositol stereoisomers despite having the lowest density in its "A" form [26] [40].

D-chiro-Inositol and L-chiro-Inositol constitute the only pair of enantiomers within the inositol family [15] [22] [23]. D-chiro-inositol has the stereochemical designation (1S,2R,3S,4S,5R,6R)-cyclohexane-1,2,3,4,5,6-hexol, while L-chiro-inositol corresponds to (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol [24] [25]. Both stereoisomers feature two axial hydroxyl groups and exhibit optical activity due to their chiral nature [15] [22]. L-chiro-inositol crystallizes in the monoclinic system (P2₁) with cell parameters a = 686.7 pm, b = 913.3 pm, c = 621.7 pm, and β = 106.59° [22].

neo-Inositol possesses two axial hydroxyl groups positioned at carbons that create a specific three-dimensional arrangement [4] [15]. This stereoisomer crystallizes in the triclinic system (P1̄) with unit cell parameters a = 479.9 pm, b = 652.0 pm, c = 650.5 pm, and angles α = 70.61°, β = 69.41°, γ = 73.66° [4]. The ring adopts a chair conformation with a puckering parameter Q = 60.9 pm [4].

allo-Inositol, epi-Inositol, muco-Inositol, and cis-Inositol represent additional stereoisomers with three, two, one, and varying numbers of axial hydroxyl groups, respectively [15] [29]. These compounds exhibit distinct crystallographic properties and thermal behaviors. The systematic nomenclature and hydrogen bonding patterns vary significantly among these stereoisomers, influencing their respective melting points and structural stabilities [40] [42].

| Stereoisomer | Axial Hydroxyl Groups | Symmetry | Optical Activity |

|---|---|---|---|

| scyllo- | 0 | Meso | Inactive |

| myo- | 1 | Meso | Inactive |

| neo- | 2 | Meso | Inactive |

| epi- | 2 | Meso | Inactive |

| D-chiro- | 2 | Chiral | Active |

| L-chiro- | 2 | Chiral | Active |

| allo- | 3 | Meso | Inactive |

| muco- | 3 | Meso | Inactive |

| cis- | Variable | Meso | Inactive |

Physical Properties

Solubility Characteristics

Inositol demonstrates high solubility in water, with myo-inositol exhibiting a solubility of approximately 14 g/100 mL at 25°C [12] [16]. This substantial aqueous solubility reflects the compound's polyhydroxyl nature and extensive hydrogen bonding capabilities with water molecules [12] [16]. The water solubility can also be expressed as 0.5 M at 20°C, appearing as a clear, colorless solution [11] [16].

The compound shows limited solubility in organic solvents [1] [12]. myo-Inositol demonstrates slight solubility in glacial acetic acid, ethanol, glycol, and glycerin, but remains essentially insoluble in chloroform and ether [1]. The polar nature of the multiple hydroxyl groups restricts dissolution in non-polar organic media [1] [12]. The selective solubility pattern reflects the dominant role of hydrogen bonding in determining dissolution behavior [1].

Temperature significantly influences solubility characteristics, with increased temperature generally enhancing dissolution in aqueous media [12] [16]. The pH of aqueous inositol solutions typically ranges from 5 to 7 at concentrations of 100 g/L at 20°C [16]. The compound exhibits stability in aqueous solution under normal storage conditions, maintaining its chemical integrity without significant decomposition [16].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 14 g/100 mL | 25°C | [12] [16] |

| Water | 0.5 M | 20°C | [11] [16] |

| Ethanol | Slight | Room temperature | [1] |

| Chloroform | Insoluble | Room temperature | [1] |

| Ether | Insoluble | Room temperature | [1] |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

myo-Inositol exhibits characteristic nuclear magnetic resonance spectral features that reflect its unique stereochemical arrangement [13] [27] [28]. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals distinct chemical shift patterns corresponding to the axial and equatorial hydroxyl environments [13] [28]. The single axial hydroxyl proton at C-2 displays a chemical shift that differs markedly from the five equatorial hydroxyl protons [27] [28].

Carbon-13 nuclear magnetic resonance (¹³C-NMR) analysis demonstrates specific chemical shifts for each carbon environment within the cyclohexane ring [13] [27]. The carbon bearing the axial hydroxyl group exhibits a distinct chemical shift compared to carbons with equatorial hydroxyl groups [27]. Computational studies using the Gauge-Independent Atomic Orbital method with 6-311++G(d,p) basis set provide theoretical predictions that align closely with experimental observations [13] [28].

Infrared Spectroscopy

Infrared spectroscopy of inositol reveals characteristic absorption bands associated with hydroxyl group vibrations [13] [28]. The broad absorption region between 3200-3600 cm⁻¹ corresponds to O-H stretching vibrations, with the exact frequencies influenced by hydrogen bonding interactions [13]. C-H stretching modes appear in the 2800-3000 cm⁻¹ region, while C-O stretching vibrations occur between 1000-1200 cm⁻¹ [13].

The hydroxyl bending modes appear around 1300-1500 cm⁻¹, and ring deformation vibrations manifest in the lower frequency regions [13] [28]. Quantum chemical calculations using density functional theory accurately predict vibrational frequencies, providing detailed assignments for experimental infrared spectra [13] [28].

Ultraviolet-Visible Spectroscopy

Inositol itself does not exhibit significant absorption in the ultraviolet-visible region due to the absence of chromophoric groups [31] [32]. The compound remains transparent to ultraviolet and visible light, requiring derivatization for spectrophotometric analysis [32]. Benzoylation reactions create derivatives with absorption maxima at 195 nm and 231 nm when dissolved in water-acetonitrile mixtures [32].

Mass Spectrometry

Mass spectrometric analysis of inositol reveals characteristic fragmentation patterns under various ionization conditions [11] [33] [37]. Electrospray ionization produces molecular ion peaks at m/z 179 [M-H]⁻ and m/z 203 [M+Na]⁺ in negative and positive ion modes, respectively [11] [33]. Collision-induced dissociation generates fragment ions through loss of water molecules and hydroxyl groups [33] [37].

Gas chromatography-mass spectrometry of derivatized inositol shows major fragment ions at m/z 147, 191, 217, and 305, corresponding to specific bond cleavages within the derivatized molecule [11]. High-resolution mass spectrometry provides accurate mass measurements enabling precise molecular formula determination [33] [37].

Chemical Reactivity

Hydroxyl Group Reactions

The six hydroxyl groups in inositol exhibit varying reactivity depending on their stereochemical environment and spatial orientation [14] [18] [21]. Alkylation reactions demonstrate preferential reactivity at hydroxyl groups possessing vicinal cis-oxygen atoms, with lithium alkoxides showing higher selectivity compared to sodium alkoxides [14] [18]. This regioselectivity arises from metal ion chelation effects rather than steric factors associated with axial or equatorial positioning [14] [18] [21].

Experimental studies reveal that O-alkylation of myo-inositol derivatives containing multiple hydroxyl groups occurs preferentially at positions that can form favorable chelation complexes with alkali metal ions [14] [18]. The observed selectivity depends on solvent choice and reaction temperature, with lithium-based reagents consistently providing superior regioselectivity compared to sodium analogues [14] [18]. These findings suggest that chelation of metal ions by inositol derivatives plays a pivotal role in determining reaction outcomes [14] [18] [21].

Phosphorylation reactions of hydroxyl groups generate various inositol phosphate derivatives [17] [19]. Enzymatic phosphorylation studies demonstrate that specific hydroxyl positions exhibit enhanced reactivity toward kinase enzymes [17]. Inositol 1,4,5-trisphosphate 3-kinase selectively phosphorylates the secondary 3-hydroxyl group, with substrate recognition involving close interactions with phosphate groups at positions 1, 4, and 5 [17].

The reactivity of individual hydroxyl groups can be modulated through protective group strategies [6] [14]. Synthesis of inositol stereoisomers often employs selective protection and deprotection sequences that exploit differential reactivity patterns [6] [29]. Benzoylation reactions demonstrate complete derivatization of all six hydroxyl groups under appropriate conditions, reaching maximum conversion between 3.5 and 6 hours of incubation at elevated temperatures [32].

Ring Modifications

The cyclohexane ring system of inositol permits various structural modifications while maintaining the fundamental hexahydroxylated framework [6] [17] [29]. Ring inversion processes involve interconversion between chair conformations, with activation energies ranging from 12.48 to 18.16 kcal/mol depending on the ionization state and substitution pattern [43]. The energy barrier for ring flipping decreases significantly upon phosphorylation or other charged modifications [43].

Oxidation reactions can modify the ring structure through selective transformation of hydroxyl groups to carbonyl functionalities [6] [29]. Conduritol intermediates serve as versatile precursors for ring modifications, enabling access to various inositol stereoisomers through dihydroxylation and epoxidation reactions [6] [29]. These synthetic approaches allow systematic exploration of structure-activity relationships within the inositol family [6] [29].

Epoxidation reactions at vicinal hydroxyl groups create reactive intermediates that undergo nucleophilic ring-opening to generate modified inositol derivatives [29]. The regioselectivity of epoxide formation and subsequent ring-opening depends on the stereochemical arrangement of hydroxyl groups and reaction conditions [29]. These transformations enable preparation of fluorinated, methylated, and deoxy-inositol analogues with altered biological and chemical properties [29].

Crystal engineering studies reveal that ring modifications can significantly alter hydrogen bonding patterns and lattice energies [19] [20] [40]. The thermal stability of modified inositol derivatives varies considerably, with some compounds maintaining structural integrity up to 250°C while others decompose at lower temperatures [20] [35]. Differential scanning calorimetry analysis provides quantitative assessment of thermal transitions and decomposition pathways [20] [35].

| Reaction Type | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| O-Alkylation | Lithium alkoxides, DMF | High for cis-vicinal OH | [14] [18] |

| Phosphorylation | ATP, kinase enzymes | Position-specific | [17] |

| Benzoylation | Benzoyl chloride, 40°C | Complete derivatization | [32] |

| Epoxidation | Mitsunobu conditions | Vicinal diol selective | [29] |

Conversion of Glucose-6-phosphate to myo-Inositol-1-phosphate

The conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate represents the sole known biosynthetic pathway for inositol synthesis in all organisms [1]. This reaction constitutes the first and rate-limiting step in the biosynthesis of all inositol-containing compounds [2] [3]. The process involves a complex isomerization reaction that converts the linear glucose-6-phosphate molecule into the cyclic inositol-1-phosphate structure through a series of carefully orchestrated chemical transformations.

The biochemical mechanism involves oxidation, enolization, intramolecular aldol cyclization, and reduction steps [3] [4]. During this conversion, the hydrogen atoms at carbon-1 and carbon-3 of glucose-6-phosphate are fully retained, while one hydrogen atom is lost from carbon-6, and the hydrogen at carbon-5 is retained to approximately 80-90% [5]. This direct cyclization occurs without rearrangement of the carbon skeleton and with retention of configuration at each carbon atom [5].

Kinetic studies have revealed that this enzymatic conversion exhibits species-specific characteristics. In the bryophyte Lunularia cruciata, the enzyme demonstrates a Michaelis-Menten constant (Km) for D-glucose-6-phosphate of 0.80 millimolar and for nicotinamide adenine dinucleotide (NAD+) of 0.034 millimolar [6]. The maximum velocity (Vmax) values were determined to be 2.8 millimolar for D-glucose-6-phosphate and 1.21 millimolar for NAD+ respectively [6].

myo-Inositol-1-phosphate Synthase (MIPS) Mechanism

The myo-inositol-1-phosphate synthase enzyme exhibits remarkable structural and mechanistic complexity. Crystal structure analyses have revealed that the enzyme is probably homotetrameric in most cases and always requires NAD+ as a cofactor, with NADH being reconverted to NAD+ in the catalytic cycle [2]. The enzyme demonstrates an absolute requirement for NAD+ and operates through a tightly-bound ternary complex mechanism [7].

Recent structural studies using cryogenic electron microscopy have provided unprecedented insights into the enzyme's conformational dynamics. The native structure resolved at 2.48 Ångström resolution revealed a fully populated active site with an acyclic intermediate of glucose-6-phosphate occupying the active site in two out of three conformational states [8]. These findings indicate a catalytic mechanism where electrostatic stabilization of high-energy intermediates plays a crucial role [8].

The active site contains a lysine cluster comprising residues Lys-274, Lys-278, Lys-306, and Lys-367, which are contained within a small volume where random motions of these side chains are responsible for the progress of the complex multistep reaction [9]. This mechanism requires that functional groups of these lysine residues assume differential roles in the protonation and deprotonation steps that must occur during the catalytic process [9].

The enzyme demonstrates induced fit behavior, with 58 amino acids being disordered in the unbound form in the vicinity of the active site [4]. Substrate binding nucleates the folding of this domain, completely encapsulating the substrate within the enzyme through the formation of three helices and a long beta-strand [4].

Metabolic Regulation

Transcriptional Regulation of Inositol Biosynthesis

Transcriptional regulation of inositol biosynthesis operates through sophisticated molecular circuits that respond to cellular inositol availability and phospholipid precursor concentrations. In yeast systems, the regulation is mediated by three key regulatory proteins: Ino2, Ino4, and Opi1, which form the Henry regulatory circuit [10]. When inositol is limiting, transcriptional activation is initiated by the Ino2-Ino4 activator complex bound at the upstream activating sequence (UASINO) in the promoter of INO1 [10].

The UASINO element serves as a critical regulatory sequence located within the coding region upstream of the TATA element [10]. A similar regulatory region is found in the promoters of at least 33 other genes involved in phospholipid biosynthesis, all of which are coordinately regulated [10]. When inositol is abundant, transcriptional activation is repressed by binding of the negative regulator Opi1 to Ino2 [10].

In mammalian systems, transcriptional regulation involves the inositol hexakisphosphate kinase 1 (IP6K1), which functions as the first identified negative transcriptional regulator of inositol synthesis [11]. IP6K1 represses expression of ISYNA1, the gene encoding the rate-limiting enzyme myo-inositol-3-phosphate synthase [11]. This regulatory mechanism demonstrates the interconnected nature of inositol metabolism and its phosphorylated derivatives.

Post-translational Modifications of MIPS

Post-translational modification of myo-inositol-1-phosphate synthase represents a novel regulatory mechanism that fine-tunes inositol biosynthesis. Mass spectrometry analysis has identified five phosphorylation sites in yeast MIPS, three of which are conserved in human MIPS [12]. These conserved sites include Ser-184, Ser-296, and Ser-374 in yeast, corresponding to Ser-177, Ser-279, and Ser-357 in humans [12].

The phosphorylation sites are strategically located within functionally important domains of the enzyme. Ser-184 and Ser-296 are positioned within the NAD+-binding domain, while Ser-374 is located in the catalytic domain [12]. Analysis of phosphorylation-deficient and phosphomimetic site mutants has revealed distinct functional roles for each site [12].

The enzyme purified from valproate-treated cells showed approximately 40% decreased activity compared to enzyme from untreated cells, suggesting that MIPS is regulated post-translationally through indirect mechanisms [12]. This finding established that valproate may inhibit MIPS activity as a consequence of phosphorylation of specific regulatory residues [12].

Phosphorylation-Dependent Regulation

Phosphorylation-dependent regulation of MIPS operates through a sophisticated mechanism involving both inhibitory and essential phosphorylation events. The three conserved phosphorylation sites demonstrate distinct regulatory behaviors that collectively control enzyme activity [13].

Serine-296 functions as an essential residue where both phosphorylation-deficient (S296A) and phosphomimetic (S296D) mutations result in decreased enzymatic activity [13]. This suggests that an unmodified serine residue is critical at this position for maintaining catalytic function [13]. In contrast, Ser-184 and Ser-374 serve as inhibitory phosphorylation sites where phosphomimetic mutations (S184D and S374D) decrease activity to approximately 30% and 60% of wild-type levels respectively [13].

The double mutation S184A/S374A, which eliminates both inhibitory phosphorylation sites, causes an increase in MIPS activity, confers a growth advantage, and partially rescues sensitivity to valproate [13]. This demonstrates that removing inhibitory phosphorylation enhances enzyme function and cellular fitness under challenging conditions [13].

Inositol Homeostasis in Cellular Systems

Inositol homeostasis in cellular systems involves a delicate balance between synthesis, transport, and cellular retention mechanisms. The maintenance of intracellular inositol concentrations requires coordination between de novo biosynthesis and active transport systems [14]. Mammalian cells acquire inositol through two primary mechanisms: import from the extracellular environment via specific transporters and endogenous synthesis from glucose-6-phosphate [14].

Three specialized transporters facilitate inositol uptake: sodium-dependent inositol transporters SMIT1 and SMIT2, and the proton-coupled transporter HMIT [14]. The sodium-dependent transport system in mouse embryonic stem cells demonstrates a Km of 65.1 ± 11.8 micromolar and a Vmax of 5.0 ± 0.59 picomoles per microgram protein per hour [15]. The uptake process is saturable, sodium-dependent, time- and temperature-dependent, and sensitive to osmolality changes [15].

The proton-coupled HMIT transporter shows distinct characteristics with a Km of approximately 100 micromolar and maximal transport activity at pH 5.0 [16]. This transporter is predominantly expressed in brain tissue, particularly in glial cells and some neurons, suggesting specialized roles in neural inositol metabolism [16]. The transport process is electrogenic and strongly stimulated by decreasing pH, with a 6-fold increase in uptake activity when pH decreases from 7.0 to 5.0 [16].

Cellular inositol concentrations vary dramatically across different cell types, ranging from less than 10 to greater than 600 nanomoles per milligram of protein [17]. This heterogeneity reflects differential regulatory mechanisms and metabolic demands. Some cell lines, such as MDA-MB-231, can survive in both inositol-rich and inositol-free media despite dramatic changes in intracellular inositol levels, suggesting adaptive mechanisms that allow cells to function across a wide range of inositol availability [17].

Analytical Methods for Inositol Quantification

HPLC Analysis

High-performance liquid chromatography represents a fundamental approach for inositol quantification, offering versatility in detection methods and sample preparation protocols. Traditional HPLC methods employ refractive index detection with specialized column chemistries designed for carbohydrate separation [18]. The Bio-Rad Aminex HPX-87H column system, maintained at 65°C with 0.02 M sulfuric acid as mobile phase, achieves retention times of 27.4 minutes for inositol with adequate separation from glucose and other interfering compounds [18].

Hydrophilic interaction liquid chromatography (HILIC) has emerged as an advanced technique particularly suited for polar compounds like inositol [19]. HILIC methods utilize hydrophilic stationary phases with high organic content mobile phases, typically 75% acetonitrile with 25% aqueous buffer [20]. This approach provides enhanced retention and separation of highly polar molecules that elute poorly on conventional reversed-phase systems [19].

Sample preparation for HPLC analysis typically involves protein precipitation using zinc sulfate and barium hydroxide, followed by centrifugation and filtration [18]. For complex matrices such as infant formulas, additional steps including acid hydrolysis and lipid extraction with chloroform are employed to remove interfering components [20]. The linear range for HPLC methods typically spans 100-1000 micromolar concentrations with adequate precision for most analytical applications [18].

Mass Spectrometric Approaches

Mass spectrometric methods provide superior sensitivity and specificity for inositol quantification, particularly when coupled with liquid chromatography separation. LC-MS/MS methods utilizing negative ion electrospray ionization achieve detection limits as low as 0.05 milligrams per liter [21]. The method employs multiple reaction monitoring (MRM) transitions of m/z 178.8 → 86.4 for inositol and m/z 184.9 → 88.5 for deuterated internal standard [21].

Lead-form resin columns provide exceptional separation capabilities for resolving inositol from interfering monosaccharides including glucose, galactose, mannose, and fructose [21]. This chromatographic approach overcomes the significant challenge of glucose-mediated ion suppression that can compromise quantitative accuracy in biological matrices [21]. The separation mechanism relies on differential interaction with counter-ions in the resin matrix, with elution order determined by molecular size and conformational factors [21].

Advanced mass spectrometric techniques have been developed for specialized applications. Capillary electrophoresis coupled to mass spectrometry offers complementary analytical capabilities for inositol phosphate analysis [22]. High-resolution mass spectrometry provides detailed structural information for complex inositol derivatives, revealing characteristic fragmentation patterns and adduct formation [23].

Method validation parameters demonstrate excellent analytical performance across multiple matrices. Inter-assay and intra-assay coefficients of variation typically range from 1.1% to 3.6% for standard solutions and biological samples [21]. Linear calibration ranges from 2.5 to 50 micromolar provide adequate coverage for physiological concentrations, with correlation coefficients exceeding 0.99 [21].

Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

63GQX5QW03

9O6Y5O4P9W

M94176HJ2F

R1Y9F3N15A

6R79WV4R10

1VS4X81277

4L6452S749

4661D3JP8D

587A93P465

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Most of the administered dose is excreted in urine.

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

Wikipedia

Neo-Inositol

Muco-Inositol

1L-chiro-Inositol

Biological Half Life

Use Classification

General Manufacturing Information

myo-Inositol: ACTIVE

Inositol: ACTIVE

Dates

Werner EF, Froehlich RJ: The Potential Role for Myoinositol in the Prevention of Gestational Diabetes Mellitus. Am J Perinatol. 2016 Nov;33(13):1236-1241. doi: 10.1055/s-0036-1584273. Epub 2016 May 23. [PMID:27213831]

Sam S: Obesity and Polycystic Ovary Syndrome. Obes Manag. 2007 Apr;3(2):69-73. doi: 10.1089/obe.2007.0019. [PMID:20436797]

Gerli S, Papaleo E, Ferrari A, Di Renzo GC: Randomized, double blind placebo-controlled trial: effects of myo-inositol on ovarian function and metabolic factors in women with PCOS. Eur Rev Med Pharmacol Sci. 2007 Sep-Oct;11(5):347-54. [PMID:18074942]

Andersen DB, Holub BJ: The relative response of hepatic lipids in the rat to graded levels of dietary myo-inositol and other lipotropes. J Nutr. 1980 Mar;110(3):496-504. doi: 10.1093/jn/110.3.496. [PMID:7359221]

Rango M, Cogiamanian F, Marceglia S, Barberis B, Arighi A, Biondetti P, Priori A: Myoinositol content in the human brain is modified by transcranial direct current stimulation in a matter of minutes: a 1H-MRS study. Magn Reson Med. 2008 Oct;60(4):782-9. doi: 10.1002/mrm.21709. [PMID:18816828]

Han W, Gills JJ, Memmott RM, Lam S, Dennis PA: The chemopreventive agent myoinositol inhibits Akt and extracellular signal-regulated kinase in bronchial lesions from heavy smokers. Cancer Prev Res (Phila). 2009 Apr;2(4):370-6. doi: 10.1158/1940-6207.CAPR-08-0209. Epub 2009 Mar 31. [PMID:19336734]

Ortmeyer HK: Dietary myoinositol results in lower urine glucose and in lower postprandial plasma glucose in obese insulin resistant rhesus monkeys. Obes Res. 1996 Nov;4(6):569-75. [PMID:8946442]

Zacche MM, Caputo L, Filippis S, Zacche G, Dindelli M, Ferrari A: Efficacy of myo-inositol in the treatment of cutaneous disorders in young women with polycystic ovary syndrome. Gynecol Endocrinol. 2009 Aug;25(8):508-13. doi: 10.1080/09513590903015544. [PMID:19551544]

Gerli S, Mignosa M, Di Renzo GC: Effects of inositol on ovarian function and metabolic factors in women with PCOS: a randomized double blind placebo-controlled trial. Eur Rev Med Pharmacol Sci. 2003 Nov-Dec;7(6):151-9. [PMID:15206484]

Ciranna L: Serotonin as a modulator of glutamate- and GABA-mediated neurotransmission: implications in physiological functions and in pathology. Curr Neuropharmacol. 2006 Apr;4(2):101-14. [PMID:18615128]

Palatnik A, Frolov K, Fux M, Benjamin J: Double-blind, controlled, crossover trial of inositol versus fluvoxamine for the treatment of panic disorder. J Clin Psychopharmacol. 2001 Jun;21(3):335-9. [PMID:11386498]

Levine J: Controlled trials of inositol in psychiatry. Eur Neuropsychopharmacol. 1997 May;7(2):147-55. [PMID:9169302]

Condorelli RA, La Vignera S, Bellanca S, Vicari E, Calogero AE: Myoinositol: does it improve sperm mitochondrial function and sperm motility? Urology. 2012 Jun;79(6):1290-5. doi: 10.1016/j.urology.2012.03.005. [PMID:22656408]

Unfer V, Carlomagno G, Papaleo E, Vailati S, Candiani M, Baillargeon JP: Hyperinsulinemia Alters Myoinositol to d-chiroinositol Ratio in the Follicular Fluid of Patients With PCOS. Reprod Sci. 2014 Jul;21(7):854-858. doi: 10.1177/1933719113518985. Epub 2014 Feb 4. [PMID:24501149]

Regidor PA, Schindler AE: Myoinositol as a Safe and Alternative Approach in the Treatment of Infertile PCOS Women: A German Observational Study. Int J Endocrinol. 2016;2016:9537632. doi: 10.1155/2016/9537632. Epub 2016 Aug 23. [PMID:27642297]

Vucenik I, Shamsuddin AM: Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic. J Nutr. 2003 Nov;133(11 Suppl 1):3778S-3784S. [PMID:14608114]

Phelps DL, Ward RM, Williams RL, Nolen TL, Watterberg KL, Oh W, Goedecke M, Ehrenkranz RA, Fennell T, Poindexter BB, Cotten CM, Hallman M, Frantz ID 3rd, Faix RG, Zaterka-Baxter KM, Das A, Ball MB, Lacy CB, Walsh MC, Carlo WA, Sanchez PJ, Bell EF, Shankaran S, Carlton DP, Chess PR, Higgins RD: Safety and pharmacokinetics of multiple dose myo-inositol in preterm infants. Pediatr Res. 2016 Aug;80(2):209-17. doi: 10.1038/pr.2016.97. Epub 2016 Apr 13. [PMID:27074126]

Grases F, Simonet BM, Vucenik I, Prieto RM, Costa-Bauza A, March JG, Shamsuddin AM: Absorption and excretion of orally administered inositol hexaphosphate (IP(6) or phytate) in humans. Biofactors. 2001;15(1):53-61. [PMID:11673644]

Coady MJ, Wallendorff B, Gagnon DG, Lapointe JY: Identification of a novel Na+/myo-inositol cotransporter. J Biol Chem. 2002 Sep 20;277(38):35219-24. doi: 10.1074/jbc.M204321200. Epub 2002 Jul 19. [PMID:12133831]

Carlomagno G, De Grazia S, Unfer V, Manna F: Myo-inositol in a new pharmaceutical form: a step forward to a broader clinical use. Expert Opin Drug Deliv. 2012 Mar;9(3):267-71. doi: 10.1517/17425247.2012.662953. [PMID:22339497]

Yamashita Y, Yamaoka M, Hasunuma T, Ashida H, Yoshida K: Detection of orally administered inositol stereoisomers in mouse blood plasma and their effects on translocation of glucose transporter 4 in skeletal muscle cells. J Agric Food Chem. 2013 May 22;61(20):4850-4. doi: 10.1021/jf305322t. Epub 2013 May 13. [PMID:23641877]

DAUGHADAY WH, LARNER J: The renal excretion of inositol in normal and diabetic human beings. J Clin Invest. 1954 Mar;33(3):326-32. doi: 10.1172/JCI102901. [PMID:13143077]

Carlomagno G, Unfer V: Inositol safety: clinical evidences. Eur Rev Med Pharmacol Sci. 2011 Aug;15(8):931-6. [PMID:21845803]

Kapalka G. (2010). Practical resources for the Mental Health Professional. Academic Press.

Examine

Health Canada

FDA code of federal regulations

Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology

Lee et al. Molecular Basis of Cyclin-CDK-CKI Regulation by Reversible Binding of an Inositol Pyrophosphate Nature Chemical Biology, doi: 10.1038/NChemBio.2007.52, published online 25 November 2007. http://www.nature.com/naturechemicalbiology

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Newton et al. Bacillithiol is an antioxidant thiol produced in Bacilli Nature Chemical Biology, doi: 10.1038/nchembio.189, published online 5 July 2009 http://www.nature.com/naturechemicalbiology

Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

Explore Compound Types